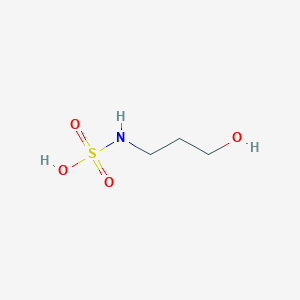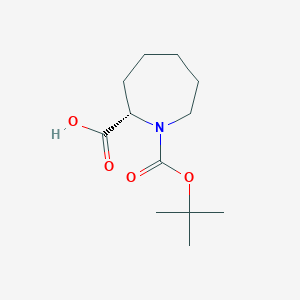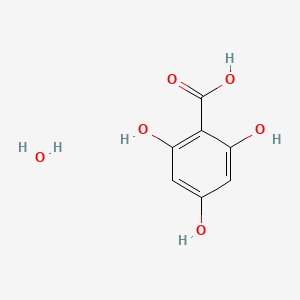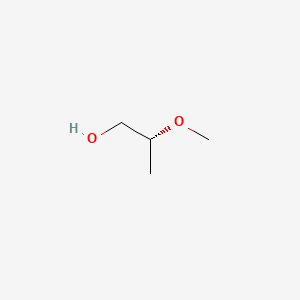
(3-Hydroxypropyl)sulfamic acid
Overview
Description
(3-Hydroxypropyl)sulfamic acid is an organic compound with the molecular formula C3H9NO4S. It is a derivative of sulfamic acid, featuring a hydroxyl group attached to a propyl chain. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Hydroxypropyl)sulfamic acid can be synthesized through the reaction of allyl alcohol with bisulfite in the presence of oxygen. The reaction typically occurs in an aqueous solution at boiling temperature. The process involves the continuous neutralization of the alkali freed during the reaction by adding an acid, such as sulfuric acid .
Industrial Production Methods
In industrial settings, this compound is produced by introducing propylene alcohol and sodium bisulfite into a microchannel reactor. The reaction is initiated by an initiator, leading to the formation of 3-sodium hydroxypropanesulfonate. This intermediate is then subjected to ion exchange to yield this compound .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypropyl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, bromine, and chlorates can oxidize this compound to produce sulfuric acid.
Reducing Agents: Specific reducing agents can be used to reduce the compound, although detailed conditions are less commonly documented.
Substitution Reactions: Various reagents can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfuric acid, nitrogen, and various substituted derivatives of this compound .
Scientific Research Applications
(3-Hydroxypropyl)sulfamic acid is utilized in diverse scientific research fields due to its unique properties:
Chemistry: It serves as a reagent in various chemical syntheses and reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is employed in the production of surfactants, electroplating intermediates, and power battery electrolyte additives
Mechanism of Action
The mechanism by which (3-Hydroxypropyl)sulfamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfamic acid moiety play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Sulfamic Acid (H3NSO3): A strong inorganic acid with similar reactivity but lacking the hydroxyl group.
3-Hydroxypropanesulfonic Acid: Another derivative with a sulfonic acid group instead of a sulfamic acid group.
Uniqueness
(3-Hydroxypropyl)sulfamic acid is unique due to the presence of both a hydroxyl group and a sulfamic acid moiety, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-hydroxypropylsulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO4S/c5-3-1-2-4-9(6,7)8/h4-5H,1-3H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZYBNXGNBMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369768 | |
| Record name | (3-hydroxypropyl)sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98026-28-9 | |
| Record name | (3-hydroxypropyl)sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)







